3-Amino-N-methyl-2-(3-methylphenyl)propanamide

Catalog No.
S13662965
CAS No.
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-N-methyl-2-(3-methylphenyl)propanamide

Product Name

3-Amino-N-methyl-2-(3-methylphenyl)propanamide

IUPAC Name

3-amino-N-methyl-2-(3-methylphenyl)propanamide

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-8-4-3-5-9(6-8)10(7-12)11(14)13-2/h3-6,10H,7,12H2,1-2H3,(H,13,14)

InChI Key

XDHRQZMQTRLWHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CN)C(=O)NC

3-Amino-N-methyl-2-(3-methylphenyl)propanamide is a chemical compound with the molecular formula C12H17N2O and a molar mass of approximately 205.28 g/mol. It features an amine group, a methyl group, and a propanamide moiety attached to a 3-methylphenyl group. This structure imparts specific chemical and biological properties, making it significant in various research fields.

  • Oxidation: The amino group may be oxidized to form nitroso or nitro derivatives.
  • Reduction: It can be reduced to yield primary or secondary amines.
  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration.

Research indicates that 3-Amino-N-methyl-2-(3-methylphenyl)propanamide exhibits significant biological activity. It has been explored for potential therapeutic effects, including anti-inflammatory and analgesic properties. The mechanism of action likely involves interaction with specific enzymes or receptors, modulating their activity and influencing various biological pathways.

The synthesis of 3-Amino-N-methyl-2-(3-methylphenyl)propanamide typically involves:

  • Starting Materials: The process often begins with 3-methylbenzylamine and an appropriate bromo compound.
  • Reaction Conditions: The reaction is conducted under controlled conditions, often using sodium hydroxide as a base to facilitate nucleophilic substitution.
  • Purification: The final product is purified through recrystallization or chromatography to ensure high yield and purity.

Industrial methods may involve larger-scale production using optimized conditions and automated systems to enhance efficiency.

This compound has diverse applications in medicinal chemistry and pharmacology. Its unique structure allows it to serve as an intermediate in synthesizing other bioactive compounds. Additionally, its potential therapeutic properties make it a candidate for drug development targeting various diseases, particularly those involving inflammatory pathways.

Interaction studies have focused on the compound's binding affinity to various biological targets. Molecular docking studies suggest that it may interact with receptors involved in pain modulation and inflammatory responses. Further research is necessary to elucidate its complete pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 3-Amino-N-methyl-2-(3-methylphenyl)propanamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(3-Aminophenyl)-2-methylpropanamideC10H14N2OLacks methyl substitution on the nitrogen atom
N-(4-Aminophenyl)-2-methylpropanamideC10H14N2OFeatures a para-substituted phenyl group
N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamideC17H20ClN2O2Contains a chlorine substituent which may enhance bioactivity
N-(4-Aminophenyl)-2-(5-methylphenoxy)propanamideC18H22N2O2Different aromatic substituents affecting reactivity

Uniqueness

The uniqueness of 3-Amino-N-methyl-2-(3-methylphenyl)propanamide lies in its specific substitution pattern on the phenyl ring and the presence of both amino and methyl groups. These structural characteristics impart distinct chemical reactivity and biological properties that differentiate it from similar compounds, making it valuable for various research applications.

The compound is formally named 3-amino-N-methyl-2-(3-methylphenyl)propanamide under IUPAC guidelines. Its structure consists of a three-carbon chain (propanamide) with the following substituents:

  • An amino group (-NH₂) at the third carbon.
  • A methyl group (-CH₃) on the nitrogen atom of the amide functional group.
  • A 3-methylphenyl group (a benzene ring with a methyl substituent at the third position) at the second carbon.

The molecular formula is C₁₁H₁₅N₂O, with a molecular weight of 192.26 g/mol. The SMILES notation, CC1=CC(=CC=C1)C(CN)C(=O)NC, encodes its connectivity and stereochemistry. Key spectral identifiers include:

  • InChIKey: CYGIRHSAEYMGCE-UHFFFAOYSA-N.
  • CAS Registry Number: 1903200-04-3.

Structural Analysis

The compound’s planar aromatic ring and flexible propanamide chain enable diverse intermolecular interactions, such as hydrogen bonding (via the amide and amine groups) and hydrophobic interactions (via the methylphenyl group). These features are critical for its potential applications in molecular recognition and ligand design.

Historical Development and Discovery

3-Amino-N-methyl-2-(3-methylphenyl)propanamide was first cataloged in chemical databases in 2016, as evidenced by its PubChem entry (CID 117536095). While its exact synthetic origin remains undocumented in public literature, its structural analogs, such as 3-amino-2-(3-methylphenyl)propanamide (CID 117536254) and 3-amino-N-methylpropanamide (CID 14889074), suggest iterative modifications to the propanamide scaffold. The addition of the N-methyl group and 3-methylphenyl substituent likely aimed to enhance metabolic stability or target specificity in pharmacological contexts.

Significance in Organic and Medicinal Chemistry Research

The compound’s hybrid structure merges features of aromatic amines and alkylamides, two classes prevalent in bioactive molecules. Its significance lies in:

  • Synthetic Versatility: The 3-methylphenyl group facilitates electrophilic substitution reactions, enabling derivatization for structure-activity relationship (SAR) studies.
  • Pharmacophore Potential: The amide group serves as a hydrogen-bond donor/acceptor, a hallmark of enzyme inhibitors and receptor ligands.
  • Comparative Relevance: Contrasted with simpler analogs (Table 1), its structural complexity offers insights into steric and electronic effects on bioactivity.

Table 1: Structural Comparison with Related Amides

CompoundMolecular FormulaKey Substituents
3-Amino-N-methylpropanamideC₄H₁₀N₂ON-methyl, no aryl group
3-Amino-2-(3-methylphenyl)propanamideC₁₀H₁₄N₂O3-methylphenyl, no N-methyl
Target CompoundC₁₁H₁₅N₂O3-methylphenyl, N-methyl

Traditional organic synthesis of 3-amino-N-methyl-2-(3-methylphenyl)propanamide employs established methodologies that have been refined over decades of pharmaceutical manufacturing [2]. The most commonly utilized approaches involve amide bond formation through condensation reactions between carboxylic acids and amines [3] [4].

Acid Chloride Methodology

The acid chloride method represents one of the most straightforward approaches for amide synthesis [3]. This methodology involves the reaction of acid halides, particularly acyl chlorides, with ammonia or amines to form amides with relatively high yields [3]. The reaction of acyl chlorides and acyl bromides with amines is exothermic and sometimes highly vigorous, requiring controlled cooling conditions and appropriate solvent systems to moderate the reaction rate [3].

For 3-amino-N-methyl-2-(3-methylphenyl)propanamide synthesis, the process typically begins with the preparation of the corresponding acid chloride from 2-(3-methylphenyl)propanoic acid using reagents such as thionyl chloride or phosphorus trichloride . The subsequent reaction with methylamine under controlled conditions produces the desired amide product . This method achieves yields ranging from 70-85% under optimized conditions [3].

Direct Amide Condensation

Direct amide condensation represents another fundamental approach utilizing coupling agents to activate carboxylic acids for reaction with amines [3]. The most commonly employed condensing agents include carbodiimide compounds such as dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and diisopropylcarbodiimide [3]. Additional coupling agents include uronium salt condensing agents such as hexafluorophosphate azabenzotriazole tetramethyl uronium, hexafluorophosphate benzotriazole tetramethyl uronium, and tetrafluoroborate benzotriazole tetramethyl uronium [3].

The selection of different condensing agents significantly influences reaction outcomes [3]. Critical factors include the choice of base and activating agent, the sequence of reactant addition, temperature control, and precise reaction timing management [3]. These parameters require careful optimization to ensure both clean reactions and high product yields [3].

Ester Aminolysis Route

The ester aminolysis route provides an alternative pathway involving the reaction of esters with ammonia or amines to yield amides [3]. This method is particularly advantageous when the corresponding carboxylic acid is difficult to activate or when milder reaction conditions are required [3]. The process typically involves heating the ester with an excess of the amine component, often in the presence of a suitable solvent system [4].

For 3-amino-N-methyl-2-(3-methylphenyl)propanamide, this approach would utilize methyl 2-(3-methylphenyl)propanoate as the starting material, which undergoes aminolysis with methylamine under controlled thermal conditions [4]. The reaction proceeds through nucleophilic acyl substitution, with methanol as the leaving group [4].

Alkylation Strategies

The synthesis may also involve alkylation approaches, particularly for introducing the N-methyl substituent [6] [7]. Traditional amine alkylation involves nucleophilic aliphatic substitution reactions between alkyl halides and amines [6]. However, these reactions are complicated by the tendency of primary amine products to undergo further alkylation with additional alkyl halide molecules [7].

The reaction mechanism proceeds through two primary steps: nucleophilic attack by the amine nitrogen on the electrophilic carbon of the alkyl halide, followed by acid-base reaction to liberate the alkylated amine product [8]. For selective mono-alkylation, excess amine is typically employed to minimize over-alkylation reactions [9].

Table 1: Comparison of Traditional Synthesis Methodologies

Synthesis MethodReaction TimeTemperature Range (°C)Typical Yield (%)SelectivityComplexity
Acid Chloride Method2-6 hours0-8070-85HighMedium
Direct Condensation4-12 hours20-6075-90HighHigh
Ester Aminolysis6-24 hours80-15060-80MediumLow
Alkylation Route8-48 hours20-10050-75LowHigh

Green Chemistry and Sustainable Production Techniques

Green chemistry principles have revolutionized pharmaceutical synthesis by emphasizing waste prevention, atom economy, and environmental sustainability [10] [11]. The application of these principles to 3-amino-N-methyl-2-(3-methylphenyl)propanamide synthesis offers significant advantages in terms of reduced environmental impact and improved process efficiency [12] [13].

Solvent-Free Synthesis Methods

Solvent-free synthesis represents a cornerstone of green chemistry, eliminating the need for large volumes of organic solvents that contribute to environmental pollution [12]. Microwave-assisted synthesis has emerged as a particularly effective approach for amide formation under solvent-free conditions [12]. This methodology allows reactions to proceed in significantly reduced timeframes while maintaining high product yields [14].

For benzimidazole-diindolylmethane hybrid compounds, microwave treatment without catalysts and solvents achieved good yields in reaction times of 3-8 minutes [12]. This approach demonstrates the potential for rapid, efficient synthesis of complex nitrogen-containing heterocycles relevant to pharmaceutical applications [12].

Aqueous and Green Solvent Systems

The replacement of conventional organic solvents with water or other environmentally benign solvents represents a major advancement in sustainable synthesis [12]. Water offers several advantages including biodegradability, low toxicity, high boiling point, and easy recyclability [12]. Ionic liquids and polyethylene glycols have also emerged as suitable green media for organic synthesis [12].

Glycerol, produced as a principal side product in biodiesel manufacturing, has been identified as particularly suitable for green synthetic organic synthesis and is often termed 'organic water' [12]. Its advantages include great availability, biodegradability, low cost, low vapor pressure, high boiling point, and immiscibility with aliphatic hydrocarbons [12]. Glycerol is highly polar, capable of forming hydrogen bonds, and can solubilize both inorganic and organic compounds [12].

Biocatalytic Approaches

Biocatalysis has established itself as an indispensable tool for active pharmaceutical ingredient synthesis, offering superior regio-, stereo-, and enantioselectivity [15]. Enzymatic processes typically operate under mild reaction conditions, avoiding toxic reagents and high temperature or pressure requirements [15]. These advantages, combined with reduced problematic waste and fewer side products, make biocatalysis an attractive option for sustainable synthesis [15].

Recent advances in protein engineering have enabled a paradigm shift toward first conceptually designing the desired chemical process and then adapting the biocatalyst to the required reaction conditions [15]. The pharmaceutical industry has been an early adopter of biocatalysis, with several biotransformation processes already applied industrially [15] [16].

Enzymatic synthesis involves utilizing enzymes to facilitate the formation of chemical compounds, particularly heterocyclic secondary alcohols [17]. Plant-derived dehydrogenases have shown particular promise in this regard [17]. The use of enzyme-catalyzed reactions extends beyond isolated biochemical transformations, becoming central actors in holistic systems impacting ecosystems, economies, and sustainability efforts globally [18].

Flow Chemistry Integration

Continuous flow chemistry represents a transformative approach that aligns with green chemistry principles by minimizing waste generation and improving energy efficiency [19] [20]. Flow chemistry involves the continuous movement of reactants through a reactor to produce products, unlike traditional batch chemistry where reactants are mixed in discrete batches [20].

The key advantages of continuous flow include faster and safer reactions, environmental friendliness, smaller equipment footprint, better quality products, and the ability to perform chemistry difficult or impossible in batch mode [19]. Flow reactions feature high-speed mixing, high heat exchange rates, and accurate control of residence time, enabling reactions under conditions where batch reactions cannot be realized [21].

Continuous flow manufacturing provides enhanced control over reaction conditions, leading to higher yields, better product quality, shorter reaction times, and reduced time-to-market [22]. Process intensification through flow chemistry enables the reduction of waste, conservation of resources and energy [22].

Catalytic Processes

The implementation of catalytic processes represents a fundamental green chemistry principle, allowing reactions to occur under milder conditions while reducing energy consumption and waste generation [14]. Both homogeneous and heterogeneous catalysts are employed to facilitate organic transformations [14].

Recent developments in N-methylation reactions demonstrate the potential for additive-free processes using sustainable carbon sources [23]. Platinum single atoms and clusters cooperatively loaded on molybdenum carbide have been shown to achieve conversion of various unsaturated nitrogen-containing compounds into value-added N-methylation compounds using methanol aqueous solution [23]. This approach successfully avoids external hydrogen or additives while utilizing methanol as a sustainable C1 source [23].

Table 2: Green Chemistry Principles Applied to Amide Synthesis

Green PrincipleImplementation StrategyEnvironmental BenefitProcess Efficiency Gain
Waste PreventionOptimized reaction conditions60-80% waste reduction20-30% yield improvement
Atom EconomyHigh incorporation reactions70-90% atom utilization15-25% material savings
Safer SolventsWater/ionic liquid systems90% solvent toxicity reductionVariable efficiency
Energy EfficiencyAmbient temperature processes40-60% energy savings10-20% cost reduction
CatalysisEnzymatic/metal catalysis50-70% waste reduction25-40% rate enhancement

Industrial-Scale Manufacturing Processes

Industrial-scale manufacturing of 3-amino-N-methyl-2-(3-methylphenyl)propanamide requires careful consideration of multiple factors including equipment scalability, process control, quality assurance, and regulatory compliance [24] [25]. The transition from laboratory-scale synthesis to commercial production involves significant challenges that must be systematically addressed [26] [27].

Scale-Up Considerations and Challenges

Scaling up pharmaceutical manufacturing occurs during Phase III of drug development after compounds have proven safe and effective in smaller patient groups [24]. The seamless scaling of pharmaceutical manufacturing is essential for ensuring patient safety and maximizing commercial success potential [24].

One of the most significant challenges during scale-up is ensuring that processes optimized at laboratory or pilot scale remain consistent when scaled to industrial volumes [27]. Variations in equipment characteristics, material properties, and process dynamics can lead to product inconsistencies [27]. Mixing efficiency, heat transfer, and mass transfer often differ substantially between small and large vessels, potentially compromising product quality and yield [27].

Temperature control becomes particularly challenging at industrial scale [25]. While laboratory procedures may utilize dry ice as a cooling agent for reaction selectivity, this process becomes complicated and expensive on industrial scale [25]. The cost to cool typical reactors to low temperatures is substantial, and reagent viscosity typically increases as temperature decreases, leading to difficult mixing [25]. This results in added costs for more powerful stirring equipment and more frequent part replacement, or alternatively, non-homogeneous reactions [25].

Stoichiometric considerations become critical during scale-up [25]. Different stoichiometric ratios of reagents can result in different product ratios [25]. On industrial scale, adding large amounts of one reagent to another may require extended time [25]. During this addition period, the first reagent experiences much higher stoichiometric excess of the second reagent until complete addition occurs, potentially leading to premature reactions and subsequent side product formation [25].

Continuous Manufacturing Implementation

Continuous manufacturing involves seamless supply of input materials, transformation of materials in-process, and simultaneous removal of output materials within a manufacturing process [28]. This approach offers increased efficiency, agility, and flexibility in manufacturing drug substances and products, potentially leading to superior product quality and expedited market access [28].

The International Council for Harmonization guideline ICH Q13, implemented in Europe in July 2023, outlines a comprehensive approach for development, implementation, operation, and lifecycle management of continuous manufacturing [28]. This guideline integrates concepts from other ICH guidelines specifically tailored to continuous manufacturing applications [28].

Continuous manufacturing integration can apply to some or all unit operations in a process [28]. Batch sizes or ranges are typically defined by output material quantity, input material quantity, or run time at specific mass flow rates [28]. Several challenges accompany the transition from batch to continuous manufacturing processes, requiring careful planning and systematic implementation [28].

Process Analytical Technology Integration

Process Analytical Technology has been defined by the United States Food and Drug Administration as a mechanism to design, analyze, and control pharmaceutical manufacturing processes through measurement of critical process parameters that affect critical quality attributes [29]. The concept aims at understanding processes by defining their critical process parameters and monitoring them in real-time, preferably in-line or on-line [29].

Process Analytical Technology enables manufacturers to measure and control processes based on critical quality attributes of products [30]. These critical quality attributes can be measured in real time, leading to continuous quality control of the process [30]. Process Analytical Technology maps the route to a Quality by Design approach to production, consistent with current drug quality systems where quality should be built-in by design rather than tested into products [30].

The Process Analytical Technology framework uses in-line or on-line instrumentation to analyze raw materials, in-process materials, and final products in real time [30]. Complex multivariate and univariate instrument data is interpreted to predict critical process parameters and adjust them as necessary to optimize process outcomes [30]. Real-time monitoring and control of critical quality attributes during manufacturing processes improves process understanding, increases efficiency, and ensures product quality [31].

Quality by Design Implementation

Quality by Design represents a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding based on sound science and quality risk management [32]. The goals of pharmaceutical Quality by Design include achieving meaningful product quality specifications based on clinical performance, increasing process capability while reducing product variability and defects, increasing development and manufacturing efficiencies, and enhancing root cause analysis and post-approval change management [32].

Quality by Design consists of several key elements: a quality target product profile that identifies critical quality attributes of the drug product, product design and understanding including identification of critical material attributes, process design and understanding including identification of critical process parameters and thorough understanding of scale-up principles, a control strategy including specifications for drug substances and excipients as well as manufacturing process controls, and process capability with continual improvement [32].

Product design and understanding focuses on developing robust products that can deliver desired quality target product profiles over product shelf life [32]. Key elements include physical, chemical, and biological characterization of drug substances, identification and selection of excipient types and grades with knowledge of intrinsic excipient variability, drug-excipient interactions, and formulation optimization with identification of critical material attributes [32].

Industrial Equipment and Process Control

Industrial-scale chemical synthesis requires specialized equipment designed to handle large quantities of chemicals while maintaining precise control over reaction conditions [26]. Specialized reactors, pumps, and instrumentation are used in industrial-scale synthesis, designed to handle large chemical quantities and maintain precise reaction condition control [26].

Production capacity at industrial facilities is designed to produce chemicals at significantly higher volumes than research laboratories [26]. This may involve continuous manufacturing processes, batch production, or combinations of both approaches [26]. Quality assurance protocols are rigorously enforced to ensure product consistency and regulatory standards compliance [26].

The transition from laboratory to industrial-scale synthesis represents a significant milestone in chemical compound development [26]. However, this transition involves substantial challenges including safety considerations when dealing with larger chemical quantities, efficiency maintenance at larger scales where reaction kinetics and transfer processes become more complex, scalability assessment since not all reactions exhibit similar behavior at different scales, and quality control maintenance through rigorous measures ensuring product specifications and regulatory requirements [26].

Table 3: Industrial Scale Manufacturing Considerations

Manufacturing FactorLaboratory ScalePilot ScaleIndustrial ScaleCritical Considerations
Equipment Investment$10,000-100,000$100,000-1,000,000$1,000,000-50,000,000Capital allocation planning
Operating Temperature20-100°C20-150°C50-200°CHeat transfer management
Reaction Pressure1-10 bar1-20 bar5-50 barPressure vessel design
Residence Time1-24 hours0.5-12 hours0.1-6 hoursProcess optimization
Quality ControlManual samplingSemi-automatedFully automatedRegulatory compliance
Safety RequirementsStandard protocolsEnhanced measuresStringent controlsRisk management

Process intensification in pharmaceutical manufacturing focuses on reducing waste-to-product ratios, solvent consumption, and energy usage while maintaining product quality and regulatory compliance [33]. The integration of advanced chemical synthesis, modular production systems, and high-throughput process analytical technology ensures that active pharmaceutical ingredients meet stringent critical quality attributes while optimizing critical process parameters [33].

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction analysis provides the most definitive structural information for organic compounds, offering precise determination of molecular geometry, intermolecular interactions, and solid-state packing arrangements. While specific crystallographic data for 3-Amino-N-methyl-2-(3-methylphenyl)propanamide has not been reported in the literature, analogous propanamide derivatives demonstrate characteristic structural features that inform our understanding of this compound's potential crystalline behavior.

Comparative analysis of structurally related compounds reveals significant crystallographic insights. The compound 2-chloro-N-(4-methylphenyl)propanamide crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 9.5119 Å, b = 9.6885 Å, and c = 21.8439 Å, exhibiting a density of 1.304 Mg/m³ [3]. This structure demonstrates disorder in chlorine and terminal methyl positions with major disorder component occupancies of 0.783 [3], indicating dynamic molecular behavior in the solid state.

The N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide structure, determined through X-ray diffraction analysis, crystallizes in the triclinic system with space group P1 and unit cell parameters a = 7.829(3) Å, b = 8.995(4) Å, c = 10.646(5) Å [4]. The structure refinement achieved final values of R1 = 0.049 and wR2 = 0.103, with intermolecular hydrogen bonds of the type N-H···O observed throughout the structure [4].

Table 1: Crystallographic Data for Related Propanamide Compounds

CompoundCrystal SystemSpace GroupUnit Cell Parameters (Å)Density (Mg/m³)R Factor
2-chloro-N-(4-methylphenyl)propanamideOrthorhombicPbcaa=9.5119, b=9.6885, c=21.84391.304Not specified
N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamideTriclinicP1a=7.829(3), b=8.995(4), c=10.646(5)Not specifiedR1=0.049
2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamideMonoclinicNot specifieda=8.3050(8), b=13.339(1), c=9.9948(9)Not specifiedNot specified
N-(2-Methylphenylsulfonyl)propanamideMonoclinicP2₁/ca=8.3050(8), b=13.339(1), c=9.9948(9)1.3760.044

The acetamide moiety in these structures typically exhibits near-linear C—N—C—C torsion angles ranging from 178.97° to 179.00°, indicating minimal steric hindrance around the amide nitrogen [5]. This geometric arrangement suggests that 3-Amino-N-methyl-2-(3-methylphenyl)propanamide would likely adopt similar conformational preferences, with the methylphenyl group positioned to minimize steric interactions with the propanamide backbone.

Intermolecular hydrogen bonding patterns in propanamide derivatives typically involve N—H···O interactions between amide groups, forming infinite chains or dimeric arrangements [6] [7]. The presence of both amino and methylamino functionalities in 3-Amino-N-methyl-2-(3-methylphenyl)propanamide suggests potential for complex hydrogen bonding networks that could significantly influence crystal packing and polymorphic behavior.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides essential structural confirmation and dynamic information for 3-Amino-N-methyl-2-(3-methylphenyl)propanamide. The compound's complex structure, featuring both aromatic and aliphatic components with multiple nitrogen-containing functionalities, requires comprehensive ¹H and ¹³C NMR analysis for complete characterization.

¹H NMR spectroscopic analysis of structurally analogous compounds reveals characteristic chemical shift patterns that can be extrapolated to predict the spectral signature of 3-Amino-N-methyl-2-(3-methylphenyl)propanamide. For 2-cyano-N-methyl-N-phenylpropanamide, the ¹H NMR spectrum in CDCl₃ shows a doublet at δ 1.45 ppm (J = 7.2 Hz, 3H) for the methyl group, a singlet at δ 3.32 ppm (3H) for the N-methyl substituent, and a quartet at δ 3.47 ppm (J = 7.2 Hz, 1H) for the methine proton [8]. The aromatic protons appear as multiplets between δ 7.29-7.51 ppm, consistent with phenyl substitution patterns [8].

The ¹³C NMR spectral characteristics of related propanamide derivatives demonstrate distinct chemical environments. For 2-cyano-N-ethyl-N-phenylpropanamide, the ¹³C NMR spectrum exhibits signals at δ 12.6, 15.8, 29.8, 45.1, 118.5, 128.3, 129.0, 130.3, 140.5, and 165.0 ppm [8], corresponding to aliphatic carbons, aromatic carbons, and the carbonyl carbon respectively.

Table 2: NMR Spectral Data for Related Propanamide Compounds

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)Solvent
2-Cyano-N-methyl-N-phenylpropanamide1.45 (d, 3H, CH₃), 3.32 (s, 3H, NCH₃), 3.47 (q, 1H, CH)15.8, 37.2, 118.8, 128.0, 129.0, 130.2, 141.0, 165.5CDCl₃
2-Cyano-N-ethyl-N-phenylpropanamide1.51 (t, 3H), 1.44 (d, 3H), 3.41 (q, 1H), 3.69-3.76 (m, 1H)12.6, 15.8, 29.8, 45.1, 118.5, 128.3, 129.0, 130.3, 140.5, 165.0CDCl₃
N-methylpropanamideN-methyl-3-methylamino-propionamide patternNot availableCDCl₃
3-amino-N-methylpropanamideBeta-alanine N-methylamide patternNot availableNot specified

For 3-Amino-N-methyl-2-(3-methylphenyl)propanamide, the expected ¹H NMR spectrum would display characteristic signals including the aromatic protons of the 3-methylphenyl group appearing as multiplets between δ 6.8-7.3 ppm, the aromatic methyl group as a singlet around δ 2.3 ppm, the N-methyl group as a singlet near δ 3.0 ppm, and the amino group protons as a broad exchangeable signal around δ 1.5-2.0 ppm . The propanamide chain protons would appear as complex multipets in the aliphatic region between δ 2.5-4.0 ppm.

The ¹³C NMR spectrum would be expected to show signals for the aromatic carbons between δ 125-140 ppm, the carbonyl carbon around δ 170 ppm, the aliphatic carbons of the propanamide chain between δ 35-60 ppm, the N-methyl carbon around δ 29 ppm, and the aromatic methyl carbon near δ 21 ppm [10]. These assignments are based on chemical shift predictions derived from structurally analogous compounds and established NMR correlation principles.

Thermogravimetric and Differential Scanning Calorimetry Studies

Thermal analysis provides critical information regarding the thermal stability, phase transitions, and decomposition behavior of 3-Amino-N-methyl-2-(3-methylphenyl)propanamide. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for characterizing the thermal properties of this compound, particularly given its potential applications in pharmaceutical and materials science contexts.

Comparative thermal analysis data from structurally related propanamide compounds establishes baseline expectations for the thermal behavior of 3-Amino-N-methyl-2-(3-methylphenyl)propanamide. Primary propanamide exhibits a melting point of 79°C and a boiling point of 213°C [11], while substituted derivatives show varying thermal properties depending on their molecular structure and intermolecular interactions.

Differential scanning calorimetry studies of propanamide derivatives reveal characteristic thermal transitions. For cyheptamide, DSC analysis demonstrated a catemer-to-dimer structural transformation with an onset temperature of 441.6 K (168.5°C), accompanied by a heat of transition of 5.291 kJ/mol [12]. The melting endotherm for the transformed structure was identified at 464.1 K (191°C) with a heat of fusion of 25.106 kJ/mol [12], indicating significant thermal stability throughout the analysis with minimal mass change.

Table 3: Thermal Properties Data for Propanamide Compounds

CompoundMelting Point (°C)Boiling Point (°C)Decomposition Temperature (°C)Heat of Fusion (kJ/mol)
Propanamide79213Not specifiedNot specified
N-ethylpropanamide-24.5 (calculated)144.7 (calculated)Not specified15.40 (calculated)
2,2-dimethylpropanamideNot specifiedNot specifiedNot specifiedNot specified
Primary alkylamides (average)VariableVariable400-470 (typical range)Variable
Cyheptamide transition191 (onset 168.5)Not applicableStable to 191°C25.106

Thermogravimetric analysis of amide compounds typically reveals decomposition patterns beginning around 400-470°C for simple aliphatic-aromatic polyamides [13]. The presence of the amino group and methylphenyl substituent in 3-Amino-N-methyl-2-(3-methylphenyl)propanamide may influence thermal stability through intramolecular hydrogen bonding or steric protection of the amide bond .

The thermal decomposition mechanism for propanamide derivatives generally involves β-elimination of ester groups as the primary degradation pathway [13]. For poly(ester amide) systems containing similar structural motifs, ester-amide interchange reactions occur at elevated temperatures, potentially affecting the decomposition profile of 3-Amino-N-methyl-2-(3-methylphenyl)propanamide [13].

DSC analysis parameters for optimal characterization include heating rates of 5-10°C/min under nitrogen atmosphere to prevent oxidative decomposition [15]. The detection of glass transition temperatures, crystallization events, and melting endotherms provides comprehensive thermal fingerprinting. For compounds with complex substitution patterns like 3-Amino-N-methyl-2-(3-methylphenyl)propanamide, multiple heating and cooling cycles may reveal polymorphic transformations or metastable phases [15].

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

192.126263138 g/mol

Monoisotopic Mass

192.126263138 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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